molecular formula C11H16IN3O2 B10944128 4-iodo-1-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]-1H-pyrazole-5-carboxamide

4-iodo-1-methyl-N-[1-(tetrahydrofuran-2-yl)ethyl]-1H-pyrazole-5-carboxamide

Cat. No.: B10944128
M. Wt: 349.17 g/mol
InChI Key: FQBYRUSKGSGUOG-UHFFFAOYSA-N
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Description

4-IODO-1-METHYL-N-(1-TETRAHYDRO-2-FURANYLETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an iodine atom, a methyl group, and a tetrahydrofuran moiety attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-IODO-1-METHYL-N-(1-TETRAHYDRO-2-FURANYLETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using iodine or an iodine-containing reagent.

    Attachment of the Methyl Group: The methyl group can be introduced through a methylation reaction using methyl iodide or a similar methylating agent.

    Formation of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety can be synthesized through the cyclization of a suitable precursor, such as a diol, under acidic conditions.

    Coupling Reactions: The final compound can be obtained through coupling reactions that link the various moieties together, often using reagents such as coupling agents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-IODO-1-METHYL-N-(1-TETRAHYDRO-2-FURANYLETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing the iodine atom.

    Substitution: Substituted derivatives with various functional groups replacing the iodine atom.

Scientific Research Applications

4-IODO-1-METHYL-N-(1-TETRAHYDRO-2-FURANYLETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-IODO-1-METHYL-N-(1-TETRAHYDRO-2-FURANYLETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the surface of cells.

    Altering Gene Expression: Influencing the expression of genes related to its biological activities.

Comparison with Similar Compounds

Similar Compounds

    4-IODO-1-METHYL-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the tetrahydrofuran moiety.

    1-METHYL-N-(1-TETRAHYDRO-2-FURANYLETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE: Lacks the iodine atom.

    4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOXAMIDE: Different position of the carboxamide group.

Uniqueness

4-IODO-1-METHYL-N-(1-TETRAHYDRO-2-FURANYLETHYL)-1H-PYRAZOLE-5-CARBOXAMIDE is unique due to the presence of both the iodine atom and the tetrahydrofuran moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C11H16IN3O2

Molecular Weight

349.17 g/mol

IUPAC Name

4-iodo-2-methyl-N-[1-(oxolan-2-yl)ethyl]pyrazole-3-carboxamide

InChI

InChI=1S/C11H16IN3O2/c1-7(9-4-3-5-17-9)14-11(16)10-8(12)6-13-15(10)2/h6-7,9H,3-5H2,1-2H3,(H,14,16)

InChI Key

FQBYRUSKGSGUOG-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCCO1)NC(=O)C2=C(C=NN2C)I

Origin of Product

United States

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